molecular formula C13H10N2O3 B6386771 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid CAS No. 1261945-64-5

2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386771
CAS No.: 1261945-64-5
M. Wt: 242.23 g/mol
InChI Key: XHWCWYRFGIRAHL-UHFFFAOYSA-N
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Description

2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a formylphenyl group, and a carboxylic acid group

Properties

IUPAC Name

2-amino-5-(4-formylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWCWYRFGIRAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687034
Record name 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-64-5
Record name 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation, to form amides or substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions involving the amino group.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or substituted amines.

Scientific Research Applications

2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2-Amino-5-fluoropyridine: This compound features a fluorine atom instead of the formylphenyl group, leading to different chemical properties and reactivity.

    2-Amino-5-nitropyridine: The presence of a nitro group instead of the formylphenyl group results in distinct electronic and steric effects.

Uniqueness: 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid is unique due to the presence of the formylphenyl group, which imparts specific reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and materials science.

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